REACTION_CXSMILES
|
C([Li])CCC.I[C:7]1[CH:12]=[C:11]([O:13][CH3:14])[C:10]([O:15][CH:16]([CH3:18])[CH3:17])=[C:9]([O:19][CH3:20])[CH:8]=1.[B:21](OC(C)C)([O:26]C(C)C)[O:22]C(C)C.O.Cl>O1CCCC1.CCCCCC>[CH:16]([O:15][C:10]1[C:11]([O:13][CH3:14])=[CH:12][C:7]([B:21]([OH:26])[OH:22])=[CH:8][C:9]=1[O:19][CH3:20])([CH3:18])[CH3:17]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
IC1=CC(=C(C(=C1)OC)OC(C)C)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in a dry ice-methanol bath
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the dry ice-methanol bath was removed
|
Type
|
STIRRING
|
Details
|
With stirring
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in a 1 mol/L aqueous sodium hydroxide solution (200 mL)
|
Type
|
WASH
|
Details
|
After washing with heptane (20 mL) and chloroform (3×15 mL)
|
Type
|
STIRRING
|
Details
|
the resulting solution was stirred in an ice bath
|
Type
|
STIRRING
|
Details
|
The mixture was stirred with ice cooling for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
FILTRATION
|
Details
|
The precipitates were collected by filtration
|
Type
|
WASH
|
Details
|
washed with 0.1 mol/L hydrochloric acid and water
|
Type
|
CUSTOM
|
Details
|
air-dried overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
whereby 16 g of crude crystals were obtained
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
A solution of crude crystals in tetrahydrofuran (50 mL) was dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure to about 25 mL
|
Type
|
TEMPERATURE
|
Details
|
The residue heated to about 80° C.
|
Type
|
STIRRING
|
Details
|
was stirred
|
Type
|
ADDITION
|
Details
|
heptane (15 mL) was added
|
Type
|
STIRRING
|
Details
|
After stirring at room temperature
|
Type
|
CUSTOM
|
Details
|
in an ice bath, precipitates
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
washed with tetrahydrofuran-heptane (1:10:3×7.5 mL)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC1=C(C=C(C=C1OC)B(O)O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.75 g | |
YIELD: CALCULATEDPERCENTYIELD | 74.4% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |